N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride
Description
N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride is a complex organic compound that features a chromene ring structure. Chromenes are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals.
Properties
IUPAC Name |
N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-13-19(22)21-12-14-4-6-15(7-5-14)16-8-9-18-17(11-16)3-2-10-23-18;/h4-9,11,20H,2-3,10,12-13H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYDISYTADWSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride typically involves multiple steps, starting with the formation of the chromene ring This can be achieved through a cyclization reaction involving phenolic compounds and aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form chromanones or chromones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene ring can yield chromanones, while reduction can produce dihydrochromenes.
Scientific Research Applications
N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The chromene ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Chromones: Similar in structure but with a different oxidation state.
Chromanones: Reduced forms of chromenes.
Coumarins: Another class of compounds with a similar ring structure but different functional groups.
Uniqueness
N-[[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride is unique due to its specific combination of functional groups and the presence of the chromene ring. This gives it distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
